2-Hydroxy-2,3-dihydro-1H-inden-1-aminium
Description
(1R,2S)-1-Amino-2-indanol is a chiral bicyclic amino alcohol with a fused indane backbone. Its molecular formula is C₉H₁₁NO (molecular weight: 149.19 g/mol), and it features a cis-configuration where the amino (-NH₂) and hydroxyl (-OH) groups are vicinal and spatially proximate . This stereochemical arrangement enables its use as a chiral auxiliary in asymmetric synthesis, particularly in cyclohydrocarbonylation reactions for piperidine derivatives and stereocontrolled formation of fused 1,3-oxazolidines . Synthetically, it is accessible via kinetic resolution using resolving agents like (S)-2-phenylpropionic acid (35% yield, 93% recovery) or biocatalytic oxidation of indene using transaminases (96% ee with γ-cyclodextrin) . Its rigid conformation and stereoelectronic properties make it a valuable tool in enantioselective catalysis and pharmaceutical intermediates .
Properties
CAS No. |
136030-00-7 |
|---|---|
Molecular Formula |
C9H12NO+ |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1 |
InChI Key |
LOPKSXMQWBYUOI-DTWKUNHWSA-O |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)[NH3+])O |
Appearance |
Powder |
Other CAS No. |
136030-00-7 7480-35-5 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Mechanism of Acid-Mediated Epimerization
Treatment of trans-1-amino-2-indanol with strong acids (e.g., HCl, H₂SO₄, or triflic acid) protonates the hydroxyl group, generating a carbocation intermediate. Nucleophilic attack by water at the adjacent carbon induces inversion, yielding the cis isomer. The reaction proceeds optimally at 80–120°C for 3–20 hours, with sulfuric acid (5–10 M) achieving >95% conversion.
Table 1: Acid-Catalyzed Inversion Conditions and Outcomes
| Acid | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| HCl | 6 | 100 | 12 | 78 | 99.5 |
| H₂SO₄ | 8 | 120 | 6 | 84 | 99.8 |
| Triflic acid | 0.5 | 80 | 18 | 73 | 99.3 |
Acylation-Acid Hydrolysis Sequential Protocol
To enhance stereochemical control, the trans amine is first acylated (e.g., with benzoyl chloride) to form a trans-amide intermediate. Subsequent acid hydrolysis cleaves the amide bond while inducing inversion:
-
Acylation : Trans-1-amino-2-indanol reacts with benzoyl chloride (1.1 eq) in dichloromethane under basic conditions (NaOH, 0°C→25°C, 2 h), yielding trans-N-benzamido-2-indanol (92% yield).
-
Acid Hydrolysis : The amide is treated with 8 M H₂SO₄ at 120°C for 3 h, followed by basification (pH 13) and extraction with CH₂Cl₂. Crystallization from heptane affords cis-(1R,2S)-1-amino-2-indanol (84% yield, >99.5% ee).
Asymmetric Epoxidation of Indene and Epoxide Opening
Optically pure (1R,2S)-1-amino-2-indanol originates from asymmetric epoxidation of indene, a process pioneered by Jacobsen using chiral salen catalysts.
Catalytic Asymmetric Epoxidation
Indene undergoes epoxidation with aqueous NaOCl in the presence of (R,R)-salen-Mn(III) catalyst (0.5 mol%), producing (1S,2S)-indene oxide with 90% enantiomeric excess (ee). Key parameters include:
Epoxide Aminolysis and Resolution
The epoxide is treated with aqueous ammonia (28%) in methanol (15 h, 25–30°C), yielding trans-(1S,2S)-1-amino-2-indanol. Partial resolution occurs via recrystallization of the benzamide derivative from DMF/MeOH (1:1), achieving 99% ee.
Table 2: Asymmetric Epoxidation and Downstream Processing
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Epoxidation | (R,R)-salen-Mn(III), 0°C, 4 h | 85 | 90 |
| Ammonolysis | NH₃/MeOH, 25°C, 15 h | 78 | 90 |
| Benzamide Crystallization | DMF/MeOH, 0°C, 2 h | 47 | 99 |
Recrystallization and Solvent Engineering for Optical Purification
Crystallization remains indispensable for achieving pharmaceutically acceptable enantiopurity.
Solvent Systems and Polymorph Control
-
DMF/MeOH : Recrystallization of trans-N-benzamido-2-indanol from DMF (90°C) with incremental MeOH addition (0.5 mL/min) yields prismatic crystals (mp 232°C, 99% ee).
-
CH₂Cl₂/Heptane : Crude cis-amine extracts are concentrated and treated with heptane (40°C), inducing crystallization (mp 110–111°C, >99.5% ee).
Table 3: Crystallization Parameters and Outcomes
| Solvent Pair | Solute Concentration (g/mL) | Cooling Rate (°C/h) | ee (%) |
|---|---|---|---|
| DMF/MeOH | 0.4 | 15 | 99 |
| CH₂Cl₂/Heptane | 0.3 | 20 | 99.5 |
Comparative Analysis of Industrial-Scale Methodologies
Acid-Catalyzed Inversion vs. Asymmetric Synthesis
-
Cost Efficiency : Acid-mediated inversion reduces catalyst costs but requires high-purity trans starting material.
-
Throughput : Asymmetric epoxidation achieves 85% yield in 4 h, whereas acid hydrolysis requires 6–12 h.
-
Regulatory Compliance : Crystallization steps meet ICH Q6A guidelines for polymorph control.
Industrial Scalability and Process Intensification
Continuous Flow Epoxidation
Pilot-scale reactors (50 L) employing continuous flow systems achieve 92% conversion with 88% ee, reducing batch variability.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-indanone.
Reduction: Secondary or tertiary amines.
Substitution: Tosylated derivatives.
Scientific Research Applications
HIV Protease Inhibitors
One of the prominent applications of (1R,2S)-1-amino-2-indanol is in the development of HIV protease inhibitors. Research has demonstrated that this compound serves as an intermediate in synthesizing potent peptides that inhibit HIV-1 protease activity. Studies have shown that derivatives of (1R,2S)-1-amino-2-indanol exhibit significant antiviral activity, making them potential candidates for anti-AIDS therapy .
Chiral Auxiliaries
(1R,2S)-1-amino-2-indanol is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the enantioselective addition of nucleophiles to carbonyl compounds has been well-documented. For instance, it has been employed in the asymmetric addition of amide homoenolates to aldehydes, leading to high enantiomeric excess .
Asymmetric Catalysis
The compound has been immobilized on various supports for use in asymmetric transfer hydrogenation reactions. Research indicates that Ru(II) complexes of (1R,2S)-(+)-cis-1-amino-2-indanol can effectively catalyze the reduction of prochiral ketones to chiral alcohols with excellent yields and selectivity .
Ligand Development
(1R,2S)-1-amino-2-indanol is also studied as a ligand in coordination chemistry. It has shown promise in forming stable complexes with transition metals, enhancing catalytic activity in various reactions, including hydrogenation and C-C bond formation .
Synthesis of Antiviral Compounds
A notable case study involves the synthesis of a series of HIV protease inhibitors using (1R,2S)-1-amino-2-indanol as a key building block. The process included multiple steps where the compound was transformed into various derivatives that exhibited potent inhibitory effects against HIV protease . The synthesis pathway demonstrated high yields and maintained optical purity throughout the process.
Enantioselective Synthesis
Another study focused on the enantioselective synthesis of (1R,2S)-1-amino-2-indanol from readily available precursors. The researchers utilized a combination of enzymatic resolution and chemical transformations to achieve high enantiomeric excess and yield . This approach highlights the compound's utility in producing chiral substances for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, often through hydrogen bonding and stereospecific interactions. The amino and hydroxyl groups enable the compound to form stable complexes with enzymes and receptors, influencing their activity. These interactions are crucial in its role as a chiral auxiliary and in its biological activity .
Comparison with Similar Compounds
Schiff Base Formation with Salicylaldehyde:
- (1R,2S)-1-Amino-2-indanol: Forms imine 29 (Rf = 0.25) and fused oxazolidine 47 (Rf = 0.70) via dual condensation .
- (1S,2R)-1-Amino-2-indanol: Generates enantiomeric products 34 and 48, confirmed by mirrored FT-IR spectra (e.g., absence of C=N absorption at 1634 cm⁻¹ in 48) .
Lactam Formation:
- (1R,2S)-1-Amino-2-indanol yields rigid δ-lactams for piperidine synthesis, outperforming phenylglycinol-derived lactams in diastereoselectivity (48% yield) .
- Trans isomers exhibit lower stereocontrol due to unfavorable spatial alignment .
Physical and Spectroscopic Properties
Data Tables
Table 1: Comparative Overview of 1-Amino-2-Indanol Derivatives
Biological Activity
(1R,2S)-1-amino-2-indanol is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its biological activity and utility as a chiral auxiliary. This article provides a comprehensive overview of the biological activity of this compound, including its applications in drug development, particularly in the synthesis of HIV protease inhibitors, and its role as a ligand in asymmetric catalysis.
(1R,2S)-1-amino-2-indanol has the molecular formula and is characterized by a rigid cyclic structure that contributes to its biological properties. The compound exists in both cis and trans forms, with the cis form being more relevant for biological applications. Its stereochemistry is crucial for its interaction with biological targets.
HIV Protease Inhibitors
One of the most notable applications of (1R,2S)-1-amino-2-indanol is in the development of HIV protease inhibitors. This compound serves as an important intermediate in the synthesis of several potent inhibitors that are critical for anti-HIV therapy. For instance, studies have shown that derivatives of (1R,2S)-1-amino-2-indanol can effectively inhibit HIV-1 protease, which is essential for viral replication .
Case Study: Synthesis of Indinavir
Indinavir sulfate (Crixivan), an antiretroviral medication used to treat HIV/AIDS, incorporates (1R,2S)-1-amino-2-indanol in its structure. The synthesis of this compound involves several steps where (1R,2S)-1-amino-2-indanol acts as a chiral auxiliary, facilitating the formation of the desired stereochemistry required for biological activity .
Role as a Chiral Auxiliary
(1R,2S)-1-amino-2-indanol is widely used as a chiral auxiliary in asymmetric synthesis. Its rigid cyclic structure allows it to effectively control stereochemistry during reactions such as:
- Enantioselective Reduction : It has been shown to enhance the enantioselectivity of reductions involving carbonyl compounds .
- Diastereoselective Reactions : The compound is utilized in diastereoselective enolate alkylation and reduction processes .
Biological Activity Overview
The biological activity of (1R,2S)-1-amino-2-indanol can be summarized as follows:
| Activity | Description |
|---|---|
| HIV Protease Inhibition | Acts as an intermediate in synthesizing potent HIV protease inhibitors. |
| Chiral Auxiliary | Facilitates asymmetric transformations and enhances enantioselectivity. |
| Ligand in Catalysis | Used in various catalytic systems for asymmetric synthesis. |
The mechanism by which (1R,2S)-1-amino-2-indanol exerts its biological effects primarily involves its interaction with enzymes. For example, in HIV protease inhibition, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for replication. This action disrupts the viral life cycle and helps control infection.
Research Findings
Recent studies have explored various synthetic strategies to obtain enantiomerically pure forms of (1R,2S)-1-amino-2-indanol. These strategies include:
Q & A
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
